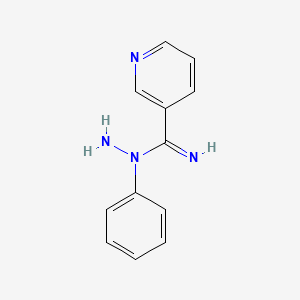
N-Phenylpyridine-3-carboximidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylpyridine-3-carboximidohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a pyridine ring, with a carboximidohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylpyridine-3-carboximidohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired hydrazide compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylpyridine-3-carboximidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which N-Phenylpyridine-3-carboximidohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the replication of viral RNA by targeting the viral RNA replication step. This action is facilitated by its ability to bind to specific enzymes or proteins involved in the replication process, thereby preventing the virus from multiplying .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-Phenylpyridine-3-carboximidohydrazide include:
- N-Phenylpyridine-3-carboxamide
- 6-Acetyl-1H-indazole
- 3-Phenylpyridine
- 2-Phenylpyridine
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical properties. Its ability to inhibit viral RNA replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .
Propriétés
Numéro CAS |
88485-21-6 |
|---|---|
Formule moléculaire |
C12H12N4 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-amino-N-phenylpyridine-3-carboximidamide |
InChI |
InChI=1S/C12H12N4/c13-12(10-5-4-8-15-9-10)16(14)11-6-2-1-3-7-11/h1-9,13H,14H2 |
Clé InChI |
GMBGLAVEQNRPRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=N)C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


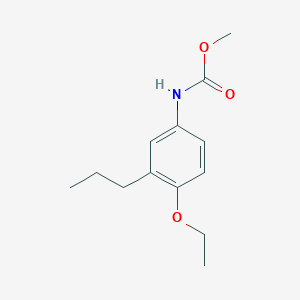
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
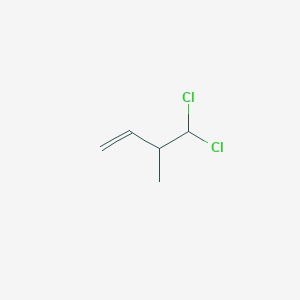
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)
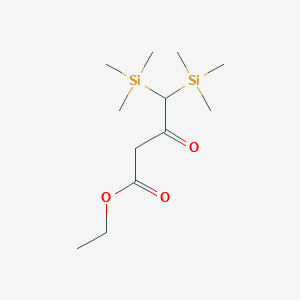

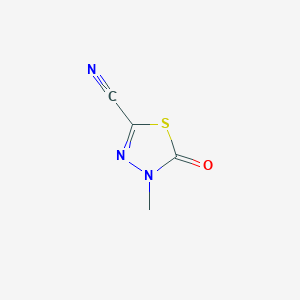
![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
